3-Amino-N,N-dimethyl-1-naphthamide
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Overview
Description
3-Amino-N,N-dimethyl-1-naphthamide is an organic compound that belongs to the class of naphthamide derivatives This compound is characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom of the naphthamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-1-naphthamide typically involves the coupling of commercially available 6-hydroxy-1-naphthoic acid with various anilines in the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature for 12 hours . This method yields the target compound with high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalimide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted naphthamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various naphthalimide derivatives, amine derivatives, and substituted naphthamides, each with distinct chemical and physical properties.
Scientific Research Applications
3-Amino-N,N-dimethyl-1-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethyl-1-naphthamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes.
Molecular Docking: Molecular docking studies have shown that the compound fits well into the enzyme active sites, forming stable interactions that inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-naphthamide: Lacks the amino group, resulting in different chemical properties and reactivity.
3-Amino-1-naphthamide: Lacks the dimethyl groups, leading to variations in its biological activity and applications.
N,N-Dimethyl-3-amino-1-propanesulfonate: Contains a sulfonate group, which significantly alters its chemical behavior and applications.
Uniqueness
3-Amino-N,N-dimethyl-1-naphthamide is unique due to the presence of both the amino group and the dimethyl groups on the naphthamide structure. This combination imparts distinct chemical properties, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-amino-N,N-dimethylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-15(2)13(16)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8H,14H2,1-2H3 |
InChI Key |
RWJJVKABRRDBPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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